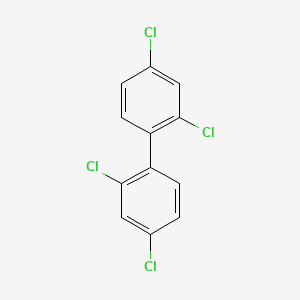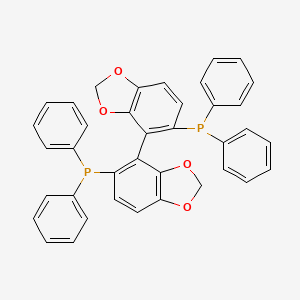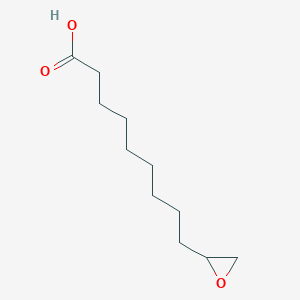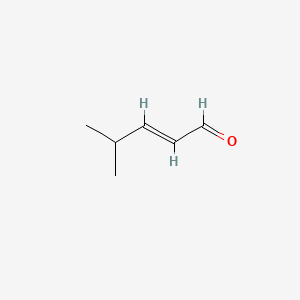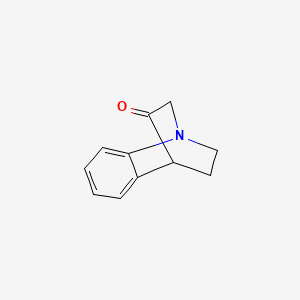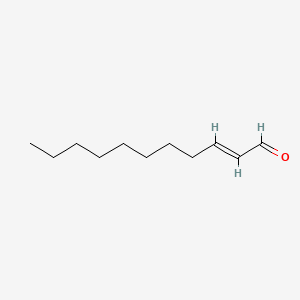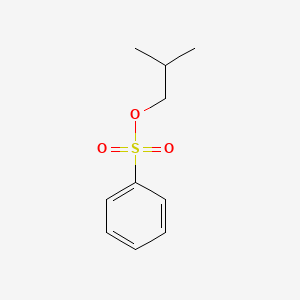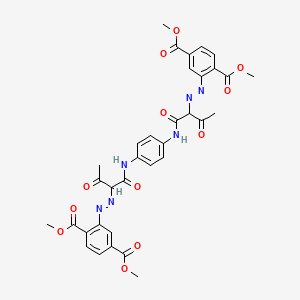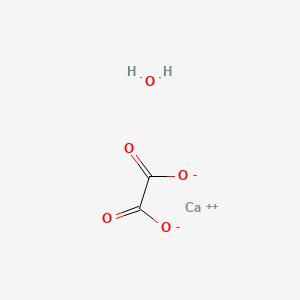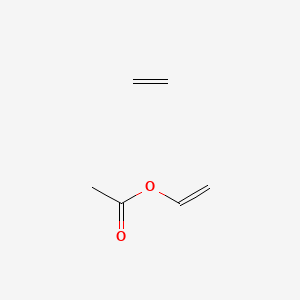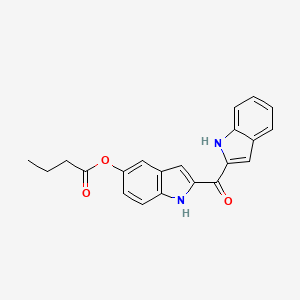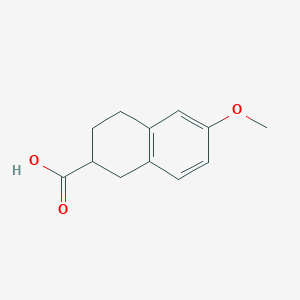
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
概述
描述
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring system
作用机制
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (MTN) is the serotonin (5-HT) system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
MTN interacts with its target by inhibiting the high-affinity uptake of serotonin (5-HT) in a competitive manner . This means that MTN competes with serotonin for the same binding site, thereby reducing the amount of serotonin that can be taken up.
Biochemical Pathways
The affected pathway is the serotonin (5-HT) pathwayThis can lead to enhanced serotonin signaling, which can have various downstream effects depending on the specific functions of the serotonin receptors involved .
Result of Action
The result of MTN’s action is an increase in serotonin signaling due to the inhibition of serotonin reuptake . This can lead to enhanced transmission of serotonin signals, which can have various effects at the molecular and cellular levels depending on the specific functions of the serotonin receptors involved .
生化分析
Biochemical Properties
It has been shown to bind to the polymerase chain reaction (PCR) product of APP
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of 2-methoxynaphthalene followed by carboxylation. One common method includes the following steps:
Hydrogenation: 2-Methoxynaphthalene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under high pressure and temperature conditions. This step converts the naphthalene ring into a tetrahydronaphthalene ring.
Carboxylation: The resulting 6-methoxy-1,2,3,4-tetrahydronaphthalene is then carboxylated using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) to introduce the carboxylic acid group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Formation of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
科学研究应用
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
2-Methoxynaphthalene: Contains a fully aromatic naphthalene ring, which may result in different chemical reactivity and biological activity.
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. The methoxy group can enhance its lipophilicity and membrane permeability, while the carboxylic acid group can increase its solubility in aqueous environments and facilitate interactions with biological molecules.
属性
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463354 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136759-35-8, 2471-69-4 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
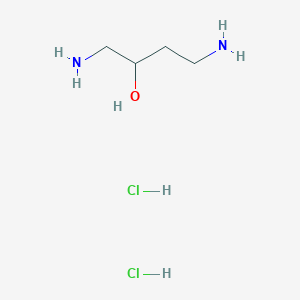
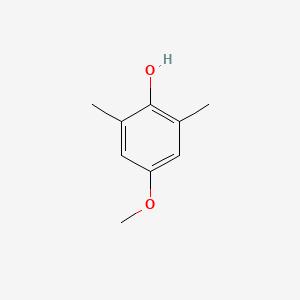
![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)
